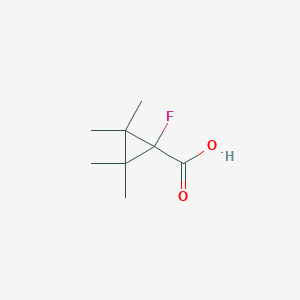
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid, also known as FTCA, is a cyclic fluorinated carboxylic acid . It has a CAS Number of 1050497-15-8 and a molecular weight of 160.19 . The IUPAC name for this compound is 1-fluoro-2,2,3,3-tetramethylcyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is 1S/C8H13FO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3, (H,10,11) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is a solid substance . It has a melting point of 121-123°C . The compound’s molecular formula is C8H13FO2 .Scientific Research Applications
Synthesis and Structural Analysis
Fluorinated Cyclopropane Derivatives
The synthesis and conformational properties of fluorinated cyclopropanes have been extensively explored. For instance, studies on the microwave and quantum chemical analysis of 1-fluorocyclopropanecarboxylic acid reveal the existence of multiple stable conformers, highlighting the compound's potential in structural and conformational studies. The stabilization of these conformers through intramolecular hydrogen bonding showcases the intricate interplay between molecular structure and stability, furthering our understanding of fluorine's role in organic molecules (Møllendal, Leonov, & de Meijere, 2005).
Stereoselective Synthesis
The stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid demonstrates the intricacies of employing rhodium-catalyzed cyclopropanation for the production of fluorinated cyclopropane derivatives. This method underscores the potential applications of fluorinated cyclopropanes in synthesizing bioactive compounds with improved metabolic profiles, which could be crucial for drug development and other areas of medicinal chemistry (Shibue & Fukuda, 2014).
Molecular Interactions and Reactivity
- Hydrogen Bonding with Fluorine: Investigations into the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives have illuminated the potential involvement of C–F bonds in forming weak hydrogen bridges. This finding not only contributes to our understanding of intermolecular interactions involving fluorine but also has implications for the design of fluorine-containing pharmaceuticals and materials science, where such interactions could affect molecular packing, stability, and reactivity (Fröhlich et al., 2006).
Applications in Medicinal Chemistry and Imaging
- Fluorine-18 Labeling: The synthesis of fluorine-18 labeled compounds, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), for positron emission tomography (PET) imaging, exemplifies the application of fluorinated cyclopropane derivatives in developing novel imaging agents. These compounds' tumor-avid properties and high specific activity make them promising candidates for cancer diagnosis and therapy monitoring, showcasing the broader applications of fluorinated cyclopropanes in biomedical research (Shoup & Goodman, 1999).
properties
IUPAC Name |
1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNHVXGWUUYCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C(=O)O)F)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
CAS RN |
1050497-15-8 |
Source


|
| Record name | 1-fluoro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)
![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)
![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)



![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2569768.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)
![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)
